1-(1-Ethoxyethoxy)-4-vinylbenzene

Photoresist Acid-Labile Protecting Group Deprotection Kinetics

1-(1-Ethoxyethoxy)-4-vinylbenzene, also known as 4-(1-ethoxyethoxy)styrene or p-(1-ethoxyethoxy)styrene, is a functionalized styrene monomer (C12H16O2, MW 192.25) characterized by a polymerizable vinyl group and an acid-labile ethoxyethoxy protecting group attached to the para position of the benzene ring. Commercial grades are typically stabilized with tert-butylcatechol (TBC) and offered with a purity exceeding 98.0% (GC).

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 157057-20-0
Cat. No. B120137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Ethoxyethoxy)-4-vinylbenzene
CAS157057-20-0
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCCOC(C)OC1=CC=C(C=C1)C=C
InChIInChI=1S/C12H16O2/c1-4-11-6-8-12(9-7-11)14-10(3)13-5-2/h4,6-10H,1,5H2,2-3H3
InChIKeyDTNCNFLLRLHPNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Ethoxyethoxy)-4-vinylbenzene (CAS 157057-20-0): A Protected Styrene Monomer for Advanced Polymer Synthesis and Photoresist Applications


1-(1-Ethoxyethoxy)-4-vinylbenzene, also known as 4-(1-ethoxyethoxy)styrene or p-(1-ethoxyethoxy)styrene, is a functionalized styrene monomer (C12H16O2, MW 192.25) characterized by a polymerizable vinyl group and an acid-labile ethoxyethoxy protecting group attached to the para position of the benzene ring . Commercial grades are typically stabilized with tert-butylcatechol (TBC) and offered with a purity exceeding 98.0% (GC) . This compound serves primarily as a monomer for the synthesis of poly(4-hydroxystyrene) (PHS) derivatives and as a key building block in chemically amplified photoresists, where the acetal protecting group undergoes acid-catalyzed cleavage to generate a solubility contrast [1].

Why Generic Styrene Derivatives Cannot Substitute 1-(1-Ethoxyethoxy)-4-vinylbenzene in High-Performance Photoresist Formulations


Substituting 1-(1-ethoxyethoxy)-4-vinylbenzene with other protected styrenes (e.g., t-BOC-, THP-, or acetoxy-protected analogs) is not viable for high-performance photoresist applications. The ethoxyethyl acetal group exhibits uniquely high acid lability, enabling near-complete deprotection at room temperature within minutes, whereas t-BOC-protected resists achieve only ~5% deprotection under identical conditions [1]. Furthermore, the ethoxyethoxy protection allows living anionic polymerization to yield well-defined PHS precursors with exceptionally narrow polydispersity (PDI ≤ 1.09) and predictable block copolymer architectures [2]. These differences in deprotection kinetics and polymerization control critically influence resist sensitivity, resolution, line-edge roughness, and thermal stability. Consequently, direct replacement with an in-class analog would fundamentally alter the material performance, making this specific monomer essential for achieving targeted lithographic and polymer engineering outcomes.

Quantitative Differentiation of 1-(1-Ethoxyethoxy)-4-vinylbenzene (CAS 157057-20-0) for Scientific Procurement Decisions


Superior Acid Lability: Near-Complete Room-Temperature Deprotection vs. Incomplete t-BOC Cleavage

In a direct comparative FT-IR study of chemically amplified resists, the 1-ethoxyethyl (EA) protected resist exhibited nearly complete deprotection at room temperature (23°C) during exposure, whereas the t-butoxycarbonyl (t-BOC) protected resist achieved only 5% completion under identical conditions [1].

Photoresist Acid-Labile Protecting Group Deprotection Kinetics

Enhanced Synthesis Purity: 99.6% Purity Achievable via Improved Method vs. 80.3% in Prior Art

A patented synthesis method (CN115974659A) employing a pyridinium sulfonate catalyst yields 1-(1-ethoxyethoxy)-4-vinylbenzene with a purity of 99.6% and a yield of 85%, compared to a prior art method using p-toluenesulfonic acid that yields only 80.3% purity and 72.1% yield [1].

Synthesis Purification Process Optimization

Controlled Living Anionic Polymerization: Narrow Polydispersity (PDI ≤ 1.09) vs. Broader Radical Polymerization

Living anionic polymerization of para-(1-ethoxy ethoxy)styrene (pEES) yields well-defined polymers with molecular weights ranging from 2,700 to 69,000 g/mol and polydispersity indices (PDI) ≤ 1.09 [1]. In contrast, radical polymerization of 4-acetoxystyrene under optimized RAFT conditions yields polymers with a broader PDI of ~1.18 .

Living Anionic Polymerization Polydispersity Block Copolymer

Solubility Switching Mechanism for Positive-Tone Photoresists: Acid-Catalyzed Conversion from Hydrophobic to Hydrophilic

The ethoxyethoxy protecting group renders the polymer hydrophobic and insoluble in aqueous alkaline developer. Upon photogenerated acid catalysis, the group is cleaved, revealing phenolic -OH groups that drastically increase solubility in standard TMAH developers [1]. This 'solubility switch' is the fundamental mechanism for high-contrast positive-tone imaging in deep-UV lithography.

Chemically Amplified Resist Solubility Contrast Developer

Enhanced Storage Stability: Ethoxyethyl Protection Prevents Premature Polymerization

The ethoxyethyl protecting group shields the phenolic oxygen, preventing spontaneous thermal and radical-induced polymerization during storage and handling . Commercial formulations are stabilized with tert-butylcatechol (TBC) and stored under inert gas to further extend shelf life.

Monomer Stability Shelf Life Storage

High-Value Application Scenarios for 1-(1-Ethoxyethoxy)-4-vinylbenzene (CAS 157057-20-0) Based on Verified Differentiation


Photoresist Monomer for Deep-UV (DUV) and Extreme Ultraviolet (EUV) Lithography

The compound's exceptional acid lability enables room-temperature deprotection during photolithographic exposure, providing the solubility contrast necessary for high-resolution patterning [1]. Its use as a monomer in chemically amplified resists supports the fabrication of sub-100 nm features required for advanced semiconductor nodes, where precise control over line-edge roughness and sensitivity is paramount.

Precursor for Well-Defined Poly(4-hydroxystyrene) (PHS) and Block Copolymer Architectures

Living anionic polymerization of 1-(1-ethoxyethoxy)-4-vinylbenzene yields PHS precursors with narrow PDI (≤1.09) and precise molecular weight control [1]. Subsequent rapid acid deprotection at room temperature provides well-defined PHS homopolymers and block copolymers, which are essential for directed self-assembly (DSA) lithography, membrane fabrication, and as templates for nanopatterning.

Building Block for Amphiphilic Homopolymers and Self-Assembled Nanostructures

Post-polymerization deprotection of poly(1-(1-ethoxyethoxy)-4-vinylbenzene) generates amphiphilic poly(4-hydroxystyrene) (PHS) derivatives [1]. These polymers undergo self-assembly into micelles, vesicles, and other nanostructures, making them valuable in drug delivery research, nanoreactor fabrication, and the creation of functional coatings with tunable surface properties.

Intermediate for High-Performance Specialty Polymers, Coatings, and Adhesives

The monomer's vinyl group enables copolymerization with a variety of comonomers to produce polymers with enhanced thermal stability, mechanical strength, and specific solubility characteristics [1]. These materials find use in high-performance coatings, adhesives, and sealants where tailored interfacial properties and durability are required.

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